Ceretec
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H18N2O5Tc |
|---|---|
Molecular Weight |
393.21 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid;technetium-99 |
InChI |
InChI=1S/C14H18N2O5.Tc/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21;/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21);/i;1+1 |
InChI Key |
QWQBDAUZJBGOHJ-IEOVAKBOSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |
Synonyms |
99m-Tc-HMPAO 99mTc-HMPAO Ceretec Tc 99m Exametazime Tc 99m Hexamethylpropyleneamine Oxime Tc-99m HMPAO Tc-99m-Exametazime Tc-99m-Hexamethylpropyleneamine Oxime Technetium Tc 99m Exametazime Technetium Tc 99m Hexamethylpropylene amine Oxime Technetium Tc 99m Hexamethylpropylene-amine Oxime Technetium Tc 99m Hexamethylpropyleneamine Oxime |
Origin of Product |
United States |
Radiochemical Aspects and Synthesis Methodologies for Technetium 99mtc Exametazime in Research
Ligand Chemistry and Diastereomeric Considerations for (99mTc) Exametazime (B24654) Synthesis
The synthesis of the active substance in Ceretec, exametazime, also known as d,l-hexamethylpropyleneamine oxime (HMPAO), is a critical process for its use in research. The HMPAO ligand has two chiral centers, which results in the formation of two diastereomeric forms: a d,l-pair and a meso-form. For applications in regional cerebral blood flow imaging, the d,l-isomer is the desired form, as the meso-isomer does not get retained in the brain and therefore provides no clinically useful information.
Synthesis Routes for d,l-HMPAO in Research Applications
In a research setting, a common synthesis route for a mixture of the meso- and d,l-HMPAO is a two-step process. This involves the condensation of propanediamine with a keto-oxime, followed by the reduction of the resulting bisimine. Following the synthesis of the mixture, the d- and l-enantiomers are separated from the meso-form. This separation is often achieved through repeated crystallizations from ethanol, where the enantiomers are isolated as their tartrate salts. These separated d- and l-enantiomers are then combined in equal proportions to yield the desired d,l-HMPAO. This process, while effective, can be time-consuming and result in a relatively low chemical yield, often in the range of 18-20%.
Methodologies for Isomeric Purity Assessment in Research Batches
Ensuring the isomeric purity of d,l-HMPAO is paramount in research applications. The primary goal is to confirm a high percentage of the d,l-isomer and the absence or negligible presence of the meso-diastereomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal analytical techniques employed for this assessment.
In research, HPLC methods have been developed that can effectively separate the d,l- and meso-isomers of 99mTc-exametazime, which can eliminate the need for biodistribution tests in animals for quality control purposes. For more detailed structural confirmation, radio-LC-MS (Liquid Chromatography-Mass Spectrometry) can be a powerful tool, providing strong evidence for the structure of both 99mTc-d,l-HMPAO and 99mTc-meso-HMPAO, even at nanomolar concentrations.
Below is an example of typical parameters for these analytical methods in a research context:
Interactive Data Table: Typical Analytical Parameters for Isomeric Purity Assessment
| Parameter | HPLC | GC-FID |
| Column | Reverse Phase (e.g., C18) | Capillary (e.g., non-polar phase) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water mixture | Hydrogen or Helium |
| Detector | UV or Radiometric | Flame Ionization Detector (FID) |
| Typical Run Time | < 15 minutes | < 10 minutes |
| Key Outcome | Separation and quantification of d,l- and meso-isomers | Quantification of isomeric purity |
Technetium-99m Labeling Chemistry and Efficiency in Research Settings
The process of radiolabeling exametazime with technetium-99m (99mTc) is a crucial step in the preparation of the final radiopharmaceutical for research use.
Radiolabeling Reaction Mechanisms for (99mTc) Exametazime
The labeling of exametazime with 99mTc involves a chelation reaction. The technetium, in the form of pertechnetate (B1241340) (TcO4-) eluted from a 99Mo/99mTc generator, is reduced to a lower oxidation state. This reduction is typically achieved using a stannous salt, such as stannous chloride, which acts as a reducing agent. The reduced technetium then forms a lipophilic complex with the d,l-HMPAO ligand. This lipophilic complex is the active component that is able to cross the blood-brain barrier. The reaction is dependent on maintaining the stannous ion in its reduced state; therefore, the use of sodium pertechnetate Tc 99m that contains oxidants should be avoided.
Factors Influencing Radiolabeling Yields in Research Preparations
Several factors can significantly influence the efficiency of the radiolabeling process in a research setting. Optimization of these parameters is key to achieving high radiochemical purity.
pH of the reaction mixture: The pH plays a critical role in the labeling efficiency. For unstabilized 99mTc-exametazime, a pH range of 9.0 to 9.8 is generally considered optimal.
Concentration of Stannous Ions: An adequate amount of stannous ions is necessary to effectively reduce the pertechnetate. Insufficient amounts can lead to incomplete labeling and the presence of free pertechnetate as an impurity. However, excessive amounts can also be problematic.
Purity of Technetium-99m Eluate: The eluate from the 99Mo/99mTc generator should be fresh. It is recommended that for non-stabilized exametazime, the generator eluate should not be more than 2 hours old, and for stabilized preparations, not more than 4 hours old. nih.gov The generator should also have been eluted within the previous 24 hours. nih.gov
Presence of Oxidizing Agents: The presence of oxidizing agents can interfere with the reduction of technetium, leading to lower labeling yields. It is important to use non-bacteriostatic saline as a diluent to avoid introducing such agents.
Volume and Concentration of Exametazime: Studies have shown that both the volume and concentration of the exametazime solution can affect the labeling efficiency of leucocytes with 99mTc-exametazime. researchgate.net A decrease in labeling efficiency has been observed with an increase in the volume of the exametazime solution and with a decrease in the concentration of the ligand. researchgate.net
Interactive Data Table: Research Findings on Factors Affecting Radiolabeling Efficiency
| Factor | Condition | Observed Effect on Labeling Efficiency | Reference |
| Volume of Exametazime | Increased from 0.25 ml to 2.0 ml | Decreased from 65 ± 10% to 45 ± 8% | researchgate.net |
| Concentration of Exametazime | Decreased from 200 µ g/0.6 ml to 25 µ g/0.6 ml | Decreased from 64 ± 5% to 43 ± 18% | researchgate.net |
| Stannous Chloride | Oral administration of 100 mg in humans | Sufficient for over 95% labeling efficiency of red blood cells | nih.gov |
Radiochemical Stability and Quality Control for Research Applications
The stability of the prepared 99mTc-exametazime and rigorous quality control are essential for reliable and reproducible research outcomes.
The primary lipophilic 99mTc-exametazime complex is inherently unstable and undergoes a gradual conversion to a secondary, less lipophilic complex. This conversion occurs at a rate of approximately 12% per hour. pharmacopeia.cn This secondary complex is unable to cross the blood-brain barrier. Therefore, for unstabilized preparations, the useful life is limited to 30 minutes after reconstitution. To extend this shelf-life, a stabilizing solution containing methylene (B1212753) blue and a phosphate (B84403) buffer can be added, which can stabilize the complex for up to 5-6 hours. nih.govresearchgate.net
Radiolysis, the decomposition of the complex due to the emitted radiation, is another factor affecting stability. This can lead to the formation of free pertechnetate and other radiochemical impurities. The presence of oxygen can catalyze this process.
For research applications, stringent quality control is necessary to ensure the radiochemical purity of the preparation. According to the United States Pharmacopeia (USP), the final product should contain not less than 80% of the radioactivity as the primary lipophilic 99mTc-exametazime complex. researchgate.net Other chemical forms of radioactivity, including 99mTc pertechnetate, hydrolyzed-reduced 99mTc, and the secondary 99mTc-exametazime complex, should not exceed 20% of the total radioactivity. nih.gov
Chromatographic methods are employed to determine the radiochemical purity. The USP describes a three-strip chromatography procedure to separate the primary complex from the various impurities.
Interactive Data Table: Comparison of Quality Control Specifications
| Parameter | USP | European Pharmacopoeia |
| Radiochemical Purity (lipophilic complex) | ≥ 80% | Not explicitly defined in the same terms, focuses on impurity limits. |
| Sum of Impurities | ≤ 20% | Impurity A (meso-isomer) + Impurity C (hydrophilic complex) ≤ 15%; Impurity B (pertechnetate) ≤ 2% |
| pH (unstabilized) | 9.0 - 9.8 | 9.0 - 9.8 |
| pH (stabilized) | 6.5 - 7.5 | 5.0 - 8.0 |
Evaluation of In Vitro Radiochemical Stability in Experimental Media
The inherent instability of 99mTc-exametazime, with a typical shelf-life of only 30 minutes post-reconstitution, presents a significant challenge for its clinical and research applications. nih.gov This instability leads to the formation of secondary complexes and other impurities, which can compromise imaging quality. snmjournals.org Consequently, research has focused on methods to extend its viability.
One common approach is the use of stabilizing agents. A mixture of methylene blue and sodium phosphate buffer has been shown to increase the in vitro stability of 99mTc-exametazime to between 4 and 6 hours. nih.gov Another method involves the addition of a cobalt chloride solution, which can stabilize the primary lipophilic complex for at least six hours when stored in its original glass vial. hres.ca
The stability of the radiolabeled compound is not only time-dependent but can also be influenced by the storage vessel. For instance, cobalt-stabilized 99mTc-exametazime maintains its radiochemical purity for at least six hours in the original glass vial or in non-lubricated syringes. However, its stability decreases to between two and four hours when stored in lubricated syringes.
In the context of cell-labeling studies, the stability of the bond between the radiotracer and the cells is crucial. For leukocytes radiolabeled with stabilized 99mTc-exametazime, a gradual loss of cell-bound radioactivity is observed over time. Research has quantified this elution rate, showing a minimal, time-dependent dissociation of the radiotracer from the cells over a 6-hour period. nih.gov
| Stabilization Method | Experimental Medium / Storage Condition | Time Post-Reconstitution | Observed Stability / Elution Rate | Source |
|---|---|---|---|---|
| Methylene Blue / Phosphate Buffer | Leukocyte Suspension | 0 hours | 1.2% ± 0.3% hourly loss of cell-bound activity | nih.gov |
| Methylene Blue / Phosphate Buffer | Leukocyte Suspension | 4 hours | 1.3% ± 0.1% hourly loss of cell-bound activity | nih.gov |
| Methylene Blue / Phosphate Buffer | Leukocyte Suspension | 6 hours | 1.8% ± 0.1% hourly loss of cell-bound activity | nih.gov |
| Cobalt Chloride Hexahydrate | Original Glass Vial | Up to 6 hours | Stable (Radiochemical Purity ≥ 80%) | |
| Cobalt Chloride Hexahydrate | Non-lubricated Syringe (Discardit II, BD) | Up to 6 hours | Stable (Radiochemical Purity ≥ 80%) | |
| Cobalt Chloride Hexahydrate | Lubricated Syringe (Terumo) | 2 to 4 hours | Stable (Radiochemical Purity ≥ 80%) |
Methodologies for Radiochemical Purity Determination in Research Samples
Accurate determination of radiochemical purity (RCP) is mandatory for 99mTc-exametazime to ensure that at least 80% of the radioactivity is from the desired primary lipophilic complex before it is used. snmjournals.orgpharmacylibrary.com The standard method for RCP determination involves a three-paper chromatography system to separate the primary complex from three potential radiochemical impurities: free pertechnetate, hydrolyzed-reduced 99mTc (HR Tc), and the secondary 99mTc-exametazime complex. snmjournals.org
This standard procedure, however, can be time-consuming. nih.gov As a result, research has been conducted to compare this three-strip method with simpler, single-strip chromatography systems. nih.gov These studies aim to find faster yet still accurate alternatives for routine quality control. The primary analytical techniques used are paper chromatography and thin-layer chromatography (TLC), with high-performance liquid chromatography (HPLC) also employed in some research settings. nih.gov
The standard three-paper system consists of:
ITLC-SG/MEK (Instant Thin-Layer Chromatography on Silica Gel / Methyl Ethyl Ketone): In this system, the primary lipophilic complex, the secondary complex, and free pertechnetate migrate with the solvent front, while hydrolyzed-reduced Tc remains at the origin. snmjournals.org
ITLC-SG/Saline: Here, only the free pertechnetate moves with the solvent front. snmjournals.org
Whatman Paper/50% Acetonitrile: This system separates the primary and secondary complexes (which migrate) from the hydrolyzed-reduced Tc that stays at the origin. snmjournals.org
Comparative studies have evaluated alternative single-strip systems, such as Whatman 17 Chr paper with ethyl acetate (B1210297) (WE) and Gelman Solvent Saturation Pads paper with ether (GE). nih.gov These studies measure parameters like solvent development time and the correlation of RCP values with the standard three-paper (TP) method. While both WE and GE systems show a high correlation with the TP method, the GE system was found to have a lower rate of false RCP acceptance and provided a clearer separation of the lipophilic complex from impurities. nih.gov For radioactivity measurement, various instruments can be used, including dose calibrators, gamma counters, and radiochromatogram scanners. nih.govunm.edu
| Chromatography System | Stationary Phase / Mobile Phase | Mean Solvent Developing Time (seconds) | Species Separated | Source |
|---|---|---|---|---|
| Standard System 1 (TP) | ITLC-SG / Methyl Ethyl Ketone (MEK) | 130.4 ± 9.0 | Separates hydrolyzed-reduced 99mTc (at origin) from other species (at solvent front). snmjournals.org | snmjournals.orgnih.gov |
| Standard System 2 (TP) | ITLC-SG / 0.9% Saline | 86.7 ± 9.4 | Separates free pertechnetate (at solvent front) from other species (at origin). snmjournals.org | snmjournals.org |
| Standard System 3 (TP) | Whatman Paper / 50% Acetonitrile (CH3CN) | 123.1 ± 6.1 | Separates hydrolyzed-reduced 99mTc (at origin) from primary and secondary complexes (migrating). snmjournals.org | snmjournals.org |
| Alternative System (WE) | Whatman 17 Chr Paper / Ethyl Acetate | 205.9 ± 13.0 | Single-strip system for determining primary lipophilic complex. Correlated with TP (r=0.97). nih.gov | nih.gov |
| Alternative System (GE) | Gelman Solvent Saturation Pads / Ether | 90.2 ± 7.5 | Single-strip system for determining primary lipophilic complex. Correlated with TP (r=0.96). nih.gov | nih.gov |
Mechanistic Research of Technetium 99mtc Exametazime in Experimental Systems
Investigation of Blood-Brain Barrier Transport Mechanisms in Research Models
The ability of 99mTc-exametazime to cross the blood-brain barrier (BBB) is fundamental to its application in cerebral perfusion imaging. Research models have extensively investigated the physiochemical properties and transport dynamics that facilitate this crucial process.
Lipophilicity and Passive Diffusion Studies in Experimental Brain Models
99mTc-exametazime is characterized as a neutral, lipophilic complex with a molecular weight of 384 g/mol pharmacylibrary.com. Its lipophilicity is quantified by an octanol-to-water partition coefficient (log P_oct) of 1.9 pharmacylibrary.com. These properties enable the compound to readily diffuse passively across the intact capillary endothelium of the blood-brain barrier pharmacylibrary.comnih.gov. Studies in humans have shown that approximately 3% to 7% of the injected 99mTc-HMPAO passes into the brain via passive diffusion within the first minutes post-injection nih.gov.
The compound exists in two diastereoisomeric forms: D,L- and meso- pharmacylibrary.comviamedica.pl. Crucially, only the D,L-isomer exhibits significant brain uptake and retention, with the meso-form demonstrating considerably lower uptake and retention in preclinical rat models pharmacylibrary.comviamedica.pl. For instance, brain uptake in rats reached 2.1 ± 0.3% for the d,l-HMPAO complex, while the meso-isomer and stereoisomeric mixtures showed lower retention viamedica.pl.
Table 1: Physicochemical Properties and Brain Uptake of 99mTc-Exametazime
| Property | Value | Reference |
| Molecular Weight | 384 g/mol | pharmacylibrary.com |
| Octanol-to-Water Partition Coefficient (log P_oct) | 1.9 | pharmacylibrary.com |
| Brain Uptake (Human, initial) | 3.5-7.0% of injected dose | nih.gov |
| Brain Uptake (Rat, d,l-HMPAO) | 2.1 ± 0.3% of injected dose | viamedica.pl |
Note: This table is designed to be interactive in a digital format.
Intracerebral Retention Mechanisms in Preclinical Studies
Once 99mTc-exametazime crosses the BBB, its retention within brain tissue is not solely dependent on blood flow but also on its metabolic conversion to a more polar, hydrophilic form iaea.orgatsjournals.orgeanm.org. This conversion is a key trapping mechanism, preventing back-diffusion out of the brain nih.goviaea.orgeanm.org. The D,L-isomer's superior retention is attributed to this conversion pharmacylibrary.comviamedica.pl. The hydrophilic metabolite, once formed, is largely retained within the cells, with minimal loss for up to 24 hours post-injection, except for physical decay of the radioisotope nih.gov.
Experimental studies in dissociated postnatal rat cerebellum cultures indicated two primary mechanisms for radioactivity retention: the conversion of the lipophilic complex to a hydrophilic product (identified as 99mTcO4- by HPLC analysis) and binding to non-diffusible cell components nih.gov. In these studies, approximately 69.1% of the retained radioactivity was found in the hydrophilic phase, 24.1% in a bound state, and 6.8% in the lipophilic phase after chloroform (B151607) extraction nih.gov.
Cellular and Subcellular Uptake Mechanisms in Research Models
Beyond the BBB, the uptake and retention of 99mTc-exametazime within various cells and tissues are governed by specific intracellular processes, particularly involving glutathione (B108866).
Role of Intracellular Glutathione in Retention within Experimental Cells
A critical factor in the intracellular retention of 99mTc-exametazime is its interaction with intracellular glutathione (GSH) iaea.orgatsjournals.orgnih.govnih.govsnmjournals.org. 99mTc-HMPAO readily diffuses into cells, where it undergoes reduction to a hydrophilic form in the presence of GSH, leading to its retention within the tissue atsjournals.orgeanm.org. This mechanism has been observed in various experimental models, including lung tissue and cell lines atsjournals.orgnih.govnih.gov.
Table 2: Impact of Glutathione on 99mTc-Exametazime Uptake/Retention
| Experimental Condition | Effect on Intracellular GSH | Effect on 99mTc-HMPAO Uptake/Retention | Reference |
| DEM addition to perfusate (Isolated Rat Lungs) | Decreased GSH by ~65% | Decreased Lung Uptake by ~65% | nih.gov |
| Overnight NAC incubation (U937 cells) | 2-fold increase | No significant change in incorporation kinetics | nih.gov |
| Overnight BSO incubation (U937 cells) | Nearly abolished | No significant change in incorporation kinetics | nih.gov |
| Reducing agents in medium during experiment (U937 cells) | N/A | Completely abolished retention | nih.gov |
Note: This table is designed to be interactive in a digital format.
Non-Specific Binding Characteristics in Various Cell Lines and Tissues for Research
While the primary retention mechanism involves glutathione-dependent conversion, 99mTc-exametazime exhibits uptake in various cell lines and tissues, indicating a broad distribution influenced by metabolic activity. Studies have shown minimal differences in HMPAO retention across human premonocytic (U937), astrocytic (U373), and hybridized endothelial (EaHy926) cell lines nih.gov. This suggests that the fundamental mechanism of uptake and conversion is present across diverse cell types.
Furthermore, 99mTc-exametazime uptake has been observed in various tumors, including breast tumors, head and neck tumors, lung tumors, soft-tissue sarcoma, thyroid carcinoma, renal cell cancer, and hepatocellular carcinoma, although its uptake is not tumor-specific snmjournals.org. This widespread uptake is consistent with the ubiquitous presence of intracellular glutathione, which plays a key role in the retention mechanism across different physiological contexts atsjournals.orgsnmjournals.org. Subcellular binding studies have also indicated that 99mTc-HMPAO preferentially labels eosinophils and is predominantly stored in their secretory granules nih.gov.
Pharmacokinetic Modeling and Distribution in Isolated Organ Perfusion Research
Pharmacokinetic modeling in isolated organ perfusion systems provides valuable insights into the distribution and retention dynamics of 99mTc-exametazime, isolating the contributions of specific physiological factors.
A pharmacokinetic model of 99mTc-HMPAO pulmonary disposition was developed and applied to isolated perfused rat lungs nih.gov. This model allowed for the quantitative interpretation of time-activity curves and the investigation of factors influencing lung uptake. Experimental results from these models revealed an inverse relationship between 99mTc-HMPAO lung uptake (defined as the steady-state value of the time-activity curve) and pump flow nih.gov. Additionally, increased perfusate albumin concentration resulted in decreased 99mTc-HMPAO lung uptake nih.gov.
Model simulations, particularly under in vivo flow conditions, indicated that tissue glutathione (GSH) is the dominant factor in 99mTc-HMPAO retention within lung tissue nih.gov. This highlights the utility of isolated organ perfusion research in dissecting complex pharmacokinetic processes and identifying key determinants of radiopharmaceutical distribution and retention, which can then be extrapolated to in vivo studies nih.gov.
In Vitro Perfused Organ Models for Distribution Studies
In vitro perfused organ models provide a controlled environment to investigate the pharmacokinetics and distribution of radiopharmaceuticals like Technetium (99mTc) Exametazime (B24654), allowing for detailed analysis of factors influencing its uptake and retention. Research utilizing isolated perfused rat lungs has been instrumental in understanding the pulmonary disposition of Technetium (99mTc) Exametazime, also known as 99mTc-HMPAO patsnap.comnih.gov.
In these experimental setups, excised rat lungs are connected to a ventilation-perfusion system. Technetium (99mTc) Exametazime (e.g., 56 MBq) is injected into the pulmonary arterial cannula, and a time sequence of images is acquired to construct lung time-activity curves nih.gov. This methodology allows for the investigation of various physiological parameters and their impact on the radiopharmaceutical's behavior.
Key findings from these studies demonstrate that the lung uptake of Technetium (99mTc) Exametazime is inversely related to pump flow within the perfusion system nih.gov. Furthermore, the concentration of perfusate albumin also influences uptake, with increased albumin concentrations leading to a decrease in lung uptake nih.gov. A significant factor identified in the retention of Technetium (99mTc) Exametazime in lung tissue is glutathione (GSH). Experimental results showed that depleting GSH with diethyl maleate (B1232345) (DEM) led to a substantial decrease in 99mTc-HMPAO lung uptake, approximately 65% nih.gov.
The following table summarizes the observed effects of various parameters on Technetium (99mTc) Exametazime lung uptake in isolated perfused rat lung models:
| Parameter | Effect on 99mTc-HMPAO Lung Uptake |
| Increased Pump Flow | Decreased Uptake nih.gov |
| Increased Perfusate Albumin | Decreased Uptake nih.gov |
| Depletion of Glutathione (GSH) | Decreased Uptake (~65%) nih.gov |
Computational Modeling of Technetium (99mTc) Exametazime Disposition in Experimental Systems
Computational modeling plays a crucial role in complementing experimental studies by providing a framework for quantitative interpretation of pharmacokinetic data and exploring scenarios not feasible in direct experimental settings. For Technetium (99mTc) Exametazime, a distributed-in-space-and-time computational model has been developed and applied to data obtained from isolated perfused rat lung studies patsnap.comnih.gov.
This model was fitted to the experimental time-activity curves, enabling a deeper understanding of the processes governing 99mTc-HMPAO disposition in lung tissue patsnap.comnih.gov. Model simulations, particularly under conditions mimicking in vivo flow, corroborated experimental findings, indicating that tissue GSH is the dominant factor in the retention of Technetium (99mTc) Exametazime in lung tissue patsnap.comnih.gov. This modeling approach facilitates the evaluation of dominant factors determining imaging biomarker uptake and aids in separating the contributions of pulmonary versus systemic processes, thereby informing in vivo studies patsnap.com.
Beyond isolated organ models, kinetic biodistribution models have also been formulated by pooling and analyzing data from human volunteer studies to estimate time integrals of activity in various body organs, which is crucial for radiation dose estimation nih.gov. While these studies are in humans, they highlight the broader application of computational modeling in understanding the disposition of Technetium (99mTc) Exametazime.
Preclinical and in Vitro Research Applications of Technetium 99mtc Exametazime
Application in Animal Models for Brain Perfusion Research
Technetium (99mTc) Exametazime (B24654) is widely employed in animal models to assess regional cerebral blood flow (CBF), providing insights into brain function and pathology. Its lipophilic properties enable it to readily cross the blood-brain barrier, after which it undergoes a rapid intracellular conversion to a hydrophilic species, effectively trapping the tracer within brain cells. This trapping mechanism ensures that the distribution of the radiotracer accurately reflects the regional cerebral perfusion at the time of injection. hres.cacriver.comwikidata.orgsnmjournals.orgfrontiersin.orgfrontiersin.org
Rodent models, including rats and mice, are extensively utilized to study cerebral blood flow using 99mTc-Exametazime. Single Photon Emission Computed Tomography (SPECT) imaging, often combined with Computed Tomography (CT), is the conventional method for visualizing and quantifying CBF in these animals. This approach is particularly valuable for investigating cerebrovascular diseases such as stroke, where regions of reduced blood flow appear as photopenic areas on scintigrams. hres.cacriver.comcriver.comnih.govnih.gov
Research findings indicate that 99mTc-Exametazime uptake in the brain of rats can reach approximately 2.1% ± 0.3% of the injected dose. viamedica.pl Studies in mice have shown that 99mTc-HMPAO uptake in different brain regions can be measured with SPECT, with the highest tracer uptakes observed in areas such as the inferior colliculi, superior colliculi, and cerebellum. criver.com The activity of 99mTc-Exametazime within the brain is relatively stable for extended periods after initial uptake, with little loss of activity for up to 24 hours, apart from physical decay. hres.cafda.gov
Table 1: Representative 99mTc-Exametazime Brain Uptake in Rodent Models
| Animal Model | Brain Uptake (% Injected Dose) | Imaging Modality | Reference |
| Rats | 2.1 ± 0.3% | Biodistribution | viamedica.pl |
| Normal Volunteers (Human) | 3.5-7.0% (within 1 min) | Scintigraphy | hres.cafda.gov |
99mTc-Exametazime is integral to various experimental paradigms in animal neuroimaging. It is frequently applied in models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) technique in rats, to identify and characterize cerebral blood flow deficits. In vivo SPECT imaging in MCAO rat models has successfully demonstrated regions of reduced cerebral blood flow, which are further confirmed by ex vivo autoradiography. nih.gov
Beyond stroke, 99mTc-Exametazime SPECT is also used to explore cerebral perfusion in models of neurodegenerative diseases, such as Alzheimer's disease. For instance, studies have compared baseline brain perfusion in 5XFAD mouse models of Alzheimer's with wild-type mice to determine if hypoperfusion, a hallmark of human Alzheimer's, is recapitulated in these models. nih.gov The tracer's ability to provide static images of spatial patterns of neural activity from awake, behaving rodents makes it a powerful tool for studying brain-wide activation patterns that underlie behavior, even in complex learning paradigms. frontiersin.orgresearchgate.net
In Vitro Labeling of Biological Components for Research Investigations
Beyond in vivo brain perfusion studies, 99mTc-Exametazime is extensively used for the in vitro labeling of various biological components, enabling detailed research investigations into cellular functions and disease mechanisms.
One of the most significant in vitro applications of 99mTc-Exametazime is the labeling of white blood cells (leukocytes) for research into infection and inflammation. This technique allows researchers to track the migration of leukocytes to sites of infection or inflammation in experimental models. The preparation typically involves isolating leukocytes from a blood sample, incubating them with 99mTc-Exametazime, and then washing the cells to remove unbound radiotracer. hres.caviamedica.plrichtlijnendatabase.nlsnmjournals.orgresearchgate.netajronline.org
The lipophilic nature of 99mTc-Exametazime allows it to penetrate the cell membrane of white blood cells and bind intracellularly. snmjournals.org Labeling efficiency is a critical parameter, with reported yields varying but often achieving high percentages. Studies have shown labeling efficiencies for 99mTc-Exametazime labeled leukocytes to be around 68.3% ± 6.6% in some preparations. viamedica.pl Other reports indicate a broader range of 35-90% or more. richtlijnendatabase.nlmdpi.com Methodologies have been developed to optimize labeling efficiency and in vitro stability, even with stabilized forms of 99mTc-Exametazime. For instance, a technique involving double dilution steps has achieved labeling efficiencies between 67.8% and 91.9%, with higher efficiencies observed with fresher preparations of the stabilized compound. nih.gov
Table 2: White Blood Cell Labeling Efficiency with 99mTc-Exametazime
| Study Type | Labeling Efficiency (%) | Reference |
| In vitro | 68.3 ± 6.6 | viamedica.pl |
| In vitro (stabilized 99mTc-Exametazime) | 67.8 - 91.9 | nih.gov |
| General Range | 35-90+ | richtlijnendatabase.nlmdpi.com |
While Technetium-99m is widely used for red blood cell (RBC) labeling in experimental blood pool imaging, it is important to note that 99mTc-Exametazime (Ceretec) is not the typical chelating agent directly used for this purpose. Instead, other 99mTc compounds, such as 99mTc-pertechnetate, are commonly employed to label red blood cells, often facilitated by stannous pyrophosphate. researchgate.netrichtlijnendatabase.nldrugbank.comnih.gov
These techniques, whether in vivo or in vitro, allow for the visualization of the blood pool, which is crucial for research in areas such as cardiac function, blood volume assessment, and the detection of bleeding sites in experimental models. In vivo labeling involves two sequential intravenous injections: first, a "cold" stannous pyrophosphate solution, followed by 99mTc-pertechnetate, leading to high RBC labeling efficiencies (often >95%). nih.gov In vitro methods, where red blood cells are labeled outside the body and then reinjected, can offer improved heart-to-background ratios for imaging. drugbank.com
Technetium (99mTc) Exametazime is also utilized for labeling liposomes and other lipid-based nanoparticles (LPNs), which are increasingly important in drug delivery research. Radiolabeling these nanoparticles with 99mTc-Exametazime allows for their non-invasive tracking and quantification within biological systems using SPECT imaging. This capability is vital for studying the pharmacokinetics, biodistribution, and target accumulation of novel drug delivery systems. nih.govnih.govaacrjournals.orgdntb.gov.uaresearchgate.netnih.govjrespharm.com
Research has demonstrated the successful radiolabeling of liposomes with 99mTc-Exametazime, achieving high labeling efficiencies, sometimes exceeding 90%. jrespharm.com These labeled nanoparticles have been applied in studies, such as in rat fibrosarcoma models, to monitor the intratumoral extravasation of drugs like Doxil (liposomal doxorubicin). aacrjournals.orgdntb.gov.uaresearchgate.netnih.gov The ability to image the intratumoral extravasation of 99mTc-labeled liposomes under various conditions, such as hyperthermia, provides a valuable tool for optimizing drug delivery strategies and estimating the effect of interventions aimed at increasing nanoparticle accumulation at target sites. aacrjournals.orgresearchgate.netnih.gov
Table 3: Nanoparticle Labeling Efficiency with 99mTc-Exametazime
| Nanoparticle Type | Labeling Efficiency (%) | Reference |
| Lipid Nanoparticles (LPNs) | >90 (at 15-min incubation) | jrespharm.com |
Utilization in Preclinical Disease Models
Preclinical models, primarily involving animal research, are crucial for understanding disease mechanisms and evaluating potential diagnostic and therapeutic agents. Technetium (99mTc) Exametazime has been employed in such models to study tracer uptake in tumors, evaluate radiotracer behavior in organ injury and inflammation, and investigate neurological conditions.
In cancer research, Technetium (99mTc) Exametazime has been utilized to monitor drug delivery and accumulation within tumors. One notable application involves its use to radiolabel liposomes for quantifying the effect of local hyperthermia on intratumoral extravasation of Doxil, a chemotherapy drug. Experiments conducted in a rat fibrosarcoma model with transplanted thigh tumors demonstrated the utility of this approach frontiersin.orgiaea.org.
Detailed research findings indicate that the intratumoral extravasation of the 99mTc-labeled tracer could be imaged scintigraphically under both normothermic and hyperthermic conditions. A significant positive correlation was observed between the intratumoral doxorubicin (B1662922) concentration and the uptake of the radiolabeled tracer, expressed as a percentage of the injected dose per gram of tissue (%ID/g) frontiersin.orgiaea.org. This correlation was consistent whether control and heated groups were examined independently or combined, highlighting the potential of 99mTc-labeled liposomes as a noninvasive method to monitor drug delivery and assess the impact of interventions like hyperthermia in tumor therapy frontiersin.orgiaea.org.
Table 1: Correlation of Intratumoral Tracer Uptake and Doxorubicin Concentration in Rat Fibrosarcoma Model
| Condition | Correlation (Tracer Uptake vs. Doxorubicin Concentration) |
| Normothermic | Significant Positive Correlation frontiersin.orgiaea.org |
| Hyperthermic | Significant Positive Correlation frontiersin.orgiaea.org |
| Combined | Significant Positive Correlation frontiersin.orgiaea.org |
Technetium (99mTc) Exametazime is widely used for the in vitro radiolabeling of white blood cells (leukocytes), which are subsequently utilized in preclinical studies to detect and evaluate infection and inflammatory processes nih.govnih.govresearchgate.net. This methodology leverages the ability of labeled leukocytes to migrate to sites of inflammation or infection, allowing for their visualization and quantification using SPECT imaging nih.govnih.govresearchgate.net.
The process of in vitro leukocyte labeling with 99mTc-exametazime is a well-established technique in preclinical research, enabling the study of cellular responses in various conditions nih.gov. While its primary clinical indication is for brain perfusion imaging, the extensive validation of 99mTc-exametazime for radiolabeling white blood cells has led to its widespread application in detecting infection and inflammation in research settings researchgate.net. Preclinical radiotracers, including those involving 99mTc-exametazime labeled cells, are evaluated in animal models of infection or inflammation to understand disease progression and the efficacy of interventions nih.gov. The methodology of labeling cells with 99mTc-exametazime for preclinical research is a significant area of study, contributing to the broader field of cell tracking in disease models iaea.orgcore.ac.uk.
In neurological disease research, Technetium (99mTc) Exametazime, also known as 99mTc-HMPAO, is a conventional method for assessing cerebral blood flow in vivo frontiersin.orgmediradiopharma.com. Preclinical SPECT imaging, often combined with CT scans, utilizes 99mTc-exametazime to measure changes in brain perfusion, metabolism, and oxygen levels in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease mediradiopharma.com. The tracer's lipophilic nature allows it to accumulate in the brain in a flow-dependent manner, where it is then rapidly converted to a hydrophilic compound that remains trapped, preventing redistribution and providing a stable signal for imaging frontiersin.org.
A specific study investigated baseline brain perfusion in the 5XFAD mouse model of Alzheimer's disease compared to wild-type mice using [99mTc]HMPAO SPECT nih.gov. The research aimed to determine if hypoperfusion signatures observed in human Alzheimer's disease were recapitulated in this mouse model. The study found no significant difference in whole brain or regional brain perfusion between the 5XFAD and wild-type groups, as measured by standardized uptake values (SUV) and regional relative standardized uptake values (SUVR) nih.gov.
Table 2: Brain Perfusion in 5XFAD and Wild-Type Mice using [99mTc]HMPAO SPECT
| Group | Whole Brain SUV (Mean ± SD) | p-value |
| 5XFAD Mice | 0.372 ± 0.762 | 0.536 |
| Wild-Type Mice | 0.640 ± 0.955 |
Note: Regional analysis also revealed no significant differences in [99mTc]HMPAO metrics between groups (SUV: 0.357 ≤ p ≤ 0.640; SUVR: 0.595 ≤ p ≤ 0.936) nih.gov.
Advanced Research Methodologies and Quantitative Analysis with Technetium 99mtc Exametazime
Phantom Studies and Calibration for Research Imaging
Development of Phantoms for Quantitative Research Validation
The development and utilization of phantoms are fundamental to validating quantitative research methodologies involving Technetium (99mTc) Exametazime (B24654). Phantoms serve as standardized models, allowing for controlled experiments to assess imaging system performance and the accuracy of quantitative measurements.
Studies have employed various phantoms, such as Jaszczak and Hoffman phantoms, to validate quantitative methods for Technetium (99mTc) Exametazime brain uptake nih.gov. These phantoms are instrumental in simulating realistic activity distributions and evaluating the ability of imaging systems to accurately quantify radiotracer uptake.
In dual-isotope imaging research, which may involve Technetium (99mTc) Exametazime alongside other radionuclides like Iodine-123 (123I), validation is conducted using both physical acquisitions of striatal brain phantoms and Monte Carlo simulations of digital brain phantoms researchgate.net. This dual approach allows for comprehensive assessment under controlled and simulated conditions.
Quantitative accuracy in phantom studies is often evaluated by calculating the percent error between the estimated activity concentration and the true activity concentration within the phantom. For Technetium (99mTc) in a six-compartment phantom study, mean absolute percent errors were reported as 1.7% for single-isotope scatter correction (Single_SC) and 2.8% for dual-isotope scatter correction (Dual_SC) researchgate.net. Furthermore, percent errors in background regions for Technetium (99mTc) were consistently less than 2% researchgate.net.
Image contrast, another critical parameter, is assessed by evaluating the percent contrast of cold or hot spot regions relative to background regions within the phantoms researchgate.net. In a cold rod phantom study, the mean percent contrasts for Technetium (99mTc) were 66.2% with Single_SC and 65.0% with Dual_SC. For striatal phantom studies, the mean percent contrasts in the striatal regions for Technetium (99mTc) were 56.1% for both Single_SC and Dual_SC, indicating consistent performance researchgate.net.
Beyond physical phantoms, computational human phantoms, including voxel phantoms like the ICRP pediatric reference phantoms and UF/NCI hybrid phantoms, are increasingly utilized for internal dosimetry calculations and assessing specific absorbed fractions researchgate.netjrpr.orgresearchgate.net. These models, combined with Monte Carlo radiation transport methods, enable the calculation of energy transfer from source to target regions within the body, providing a more detailed understanding of radiotracer distribution and dosimetry in a simulated environment jrpr.org.
Recent research also explores the use of a "population template" derived from a large clinical SPECT scan population as a viable alternative to smaller control datasets for quantifying perfusion abnormalities in SPECT neuroimaging, aiming to address challenges in producing normative datasets explorationpub.com.
Table 1: Quantitative Accuracy and Image Contrast in Technetium (99mTc) Phantom Studies researchgate.net
| Parameter | Study Type | Single_SC (%) | Dual_SC (%) |
| Mean Absolute Percent Error | Six-Compartment Phantom (99mTc) | 1.7 | 2.8 |
| Percent Error | Background Regions (99mTc) | <2 | <2 |
| Mean Percent Contrast | Cold Rod Phantom (99mTc) | 66.2 | 65.0 |
| Mean Percent Contrast | Striatal Phantom (99mTc) | 56.1 | 56.1 |
Calibration Procedures for Accurate Activity Measurement in Research
Accurate activity measurement is paramount in research involving Technetium (99mTc) Exametazime to ensure the reproducibility and comparability of results. Rigorous calibration procedures are therefore indispensable.
The radioactivity content of radiopharmaceuticals, including Technetium (99mTc) Exametazime, is typically determined using a suitable radioactivity calibration system, such as a dose calibrator (ionization chamber) or well counters (scintillation detectors) d-nb.infofda.govhres.ca. It is a standard practice to measure the patient dose immediately prior to administration in clinical settings fda.govhres.camedscape.com.
Accuracy in activity measurement is assured through calibration using radionuclide sources traceable to national or international standards, such as Cesium-137 d-nb.info. For research applications, standard solutions of the radiopharmaceuticals are prepared to enable accurate estimation of activity and to apply necessary decay corrections for Technetium (99mTc), which has a physical half-life of 6.03 hours fda.govhres.caiaea.org.
Table 2: Physical Decay Chart for Technetium (99mTc) fda.govhres.ca
| Hours | Fraction Remaining |
| 0 | 1.000 |
| 1 | 0.891 |
| 2 | 0.794 |
| 3 | 0.707 |
| 4 | 0.630 |
| 5 | 0.562 |
| 6 | 0.501 |
In quantitative biodistribution studies, particularly those involving animal models, the total retained dose (%TRD) in organs can be calculated. This involves measuring the activity or counts in specific organs and the carcass, then normalizing it to the total activity in all organs and the carcass (excluding the injection site) iaea.org.
Radiochemical purity (RCP) is a critical quality control parameter for Technetium (99mTc) Exametazime. Various methods are employed for RCP testing, including thin layer chromatography (TLC) systems. After chromatographic separation, the strips are cut into sections, and radioactivity distribution is measured using a dose calibrator or gamma counter researchgate.netnih.gov. The "cut and count" technique, utilizing a validated dose calibrator, is a common approach for routine RCP measurements, offering rapidity and comparable accuracy to more detailed micro-sectioning methods researchgate.netnih.gov. An octadecyl (18C) minicolumn method has also been validated for quality control of Technetium (99mTc) Exametazime, demonstrating reproducibility and results highly comparable to other established methods snmjournals.org.
Standardization of measurement times and detector settings is crucial for achieving sufficient precision in activity measurements, and repeatability can be validated through multiple consecutive measurements of the same sample d-nb.info. The minimum detectable activity (MDA) is influenced by factors such as geometry, activity, background activity, and counting time, all of which must be defined during the validation process to ensure consistent results d-nb.info. Linearity of the measurement system is typically confirmed during instrument qualification d-nb.info.
Comparative Research Perspectives on Technetium 99mtc Exametazime
Comparison with Other Technetium-99m Radiotracers in Research
The landscape of Technetium-99m (99mTc) radiotracers is diverse, with each agent designed for specific biological targets or physiological functions. Comparative research aims to delineate the distinct advantages and limitations of 99mTc Exametazime (B24654) when weighed against other compounds labeled with the same radionuclide.
Technetium (99mTc) Exametazime is predominantly researched for cerebral perfusion imaging, offering insights into regional cerebral blood flow in conditions like stroke and dementia, and for labeling leukocytes to localize infection and inflammation. openmedscience.comnih.govdrugbank.com In contrast, Technetium (99mTc) Sestamibi is primarily employed in myocardial perfusion imaging to assess cardiac health and detect coronary artery disease. wikipedia.orgopenmedscience.com
Despite their differing primary applications, research has explored their comparative utility in other areas. For instance, a study investigating breast tumor imaging found that 99mTc-exametazime could visualize all examined tumors, showing comparable uptake to 99mTc-sestamibi at a group level. nih.gov However, the study noted a restricted intraindividual agreement between the two tracers, suggesting distinct uptake mechanisms. nih.gov This difference could open avenues for assessing diverse tumor characteristics in vivo, as their uptake mechanisms are believed to be involved in resistance to antineoplastic drugs. nih.gov Notably, 99mTc-sestamibi failed to depict four tumors in this comparative research. nih.gov
Table 1: Comparative Research Applications of 99mTc Exametazime and 99mTc Sestamibi
| Radiotracer | Primary Research Application (SPECT) | Secondary/Exploratory Research Application | Key Distinction in Research |
| 99mTc Exametazime | Cerebral Perfusion, Leukocyte Labeling openmedscience.comnih.govdrugbank.com | Breast Tumor Imaging nih.gov | Brain and infection imaging; different tumor uptake mechanisms compared to Sestamibi nih.gov |
| 99mTc Sestamibi | Myocardial Perfusion wikipedia.orgopenmedscience.com | Breast Tumor Imaging nih.gov | Cardiac imaging; different tumor uptake mechanisms compared to Exametazime nih.gov |
Both Technetium (99mTc) Exametazime (99mTc-HMPAO) and Technetium (99mTc) Ethyl Cysteinate Dimer (99mTc-ECD) are lipophilic brain perfusion agents capable of crossing the intact blood-brain barrier, making them valuable in experimental neuroimaging. researchgate.net They are both widely used in research for brain SPECT imaging to provide detailed data about brain anatomy and function, and to identify epileptic seizure onset zones in presurgical evaluations. ekb.egpatsnap.com
A notable distinction in their chemical properties relevant to research is the inherent instability of the primary lipophilic 99mTc-HMPAO complex, which rapidly converts to a secondary, less lipophilic complex. This secondary complex is then retained within the brain, contributing to its imaging utility. ekb.eg While both tracers serve similar purposes in assessing regional cerebral blood flow, this characteristic of 99mTc-HMPAO's retention mechanism may influence specific experimental designs focusing on tracer kinetics and stability within the brain.
Comparative Analysis with Non-Technetium Research Modalities
Beyond comparisons with other 99mTc radiotracers, research involving 99mTc Exametazime often situates its utility within the broader context of advanced imaging modalities, including Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).
In preclinical studies, SPECT, utilizing tracers like 99mTc Exametazime, and PET each present distinct advantages and limitations. PET generally offers superior image resolution, reduced attenuation and scatter artifacts, and enhanced diagnostic capabilities. nih.gov Furthermore, PET is characterized by higher sensitivity and a broader range of flexible tracers, positioning it as a versatile tool for both clinical and research applications. nih.gov
However, the operational costs associated with PET are significantly higher, primarily due to the short half-lives of positron-emitting radioisotopes, which often necessitate on-site cyclotron production. nih.gov In contrast, SPECT radiopharmaceuticals, including 99mTc Exametazime, are more cost-effective and readily available for distribution. nih.gov For small-animal imaging, SPECT can achieve spatial resolutions below 1 mm through optimized pinhole characteristics and benefits from the availability of longer-lived isotopes with high specific activity. snmjournals.org Despite these advantages, PET is generally considered the more sensitive and quantitatively accurate nuclear imaging modality for preclinical studies. snmjournals.org Both PET and SPECT are indispensable for evaluating physiological and biochemical changes at the molecular level in both preclinical and clinical research. nih.govamegroups.org
Table 2: Comparison of SPECT (using 99mTc Exametazime) and PET in Research
| Feature | SPECT (e.g., 99mTc Exametazime) | PET |
| Image Resolution | Good, can achieve <1mm in small animals snmjournals.org | Generally better nih.gov |
| Sensitivity | Good, but generally lower than PET snmjournals.org | Higher nih.gov |
| Cost & Accessibility | Cheaper, easier to distribute, longer-lived isotopes nih.govaimspress.com | High cost, often requires cyclotron, short half-lives nih.gov |
| Tracer Versatility | Good, allows multiple radionuclides aimspress.com | More robust and flexible tracers nih.gov |
| Dynamic Studies | Less advantageous than PET hug.ch | Intrinsic advantage due to higher sensitivity hug.ch |
| Quantitative Accuracy | Good, but generally lower than PET snmjournals.org | Generally higher snmjournals.org |
The integration of SPECT, particularly with tracers like 99mTc Exametazime, and Magnetic Resonance Imaging (MRI) has led to the development of multimodal imaging protocols that leverage the strengths of both techniques. SPECT provides functional information, such as cerebral blood flow and metabolism, while MRI offers high-resolution anatomical details. aimspress.comnih.gov This combination, known as SPECT-MRI, has emerged as a promising modality in neuroimaging research, allowing for the co-registration and fusion of functional SPECT data with structural MRI data to create comprehensive images. nih.gov
In research, SPECT-MRI is applied to:
Neurological and Psychiatric Disorders: Identifying patterns of brain activity associated with conditions like Alzheimer's disease, epilepsy, and depression, leading to more accurate diagnoses and effective treatment strategies in experimental models. aimspress.comnih.gov
Brain Function Mapping: Mapping changes in brain activity related to specific tasks, such as language processing and memory encoding. nih.gov
Tumor Characterization: Studying blood flow and metabolism in brain tumors, providing functional information that complements MRI's anatomical detail. aimspress.comnih.gov
Dopaminergic System Studies: Assessing the dopaminergic system in Parkinson's disease models by combining functional SPECT data with high-resolution anatomical MRI. aimspress.comnih.gov
Integrated SPECT/MRI systems are under development for molecular imaging in preclinical research, particularly for brain tumors, to non-invasively monitor tumor growth, biological features, and assess treatment efficacy. europa.eu This multimodal approach overcomes the limitations of unimodal systems by providing both functional and anatomical information simultaneously, enhancing the understanding of complex neurological processes and disease mechanisms in research settings. researchgate.netmdpi.com
Advantages and Limitations in Specific Research Contexts
Technetium (99mTc) Exametazime offers several advantages and faces certain limitations in specific research contexts.
Advantages:
High-Resolution Imaging: Provides high-resolution and high-contrast images, enabling precise localization of abnormalities and detailed assessment of cerebral function and perfusion in research models. openmedscience.com
Blood-Brain Barrier Penetration: Its lipophilic nature allows it to cross the intact blood-brain barrier, making it an effective brain perfusion agent for studying cerebral blood flow in various neurological research models (e.g., stroke, dementia, epilepsy). openmedscience.comdrugbank.comviamedica.pl
Leukocyte Labeling: It is widely used in research for labeling autologous leukocytes to detect and localize sites of infection and inflammation, providing valuable insights into inflammatory processes. drugbank.comviamedica.pldroracle.ainih.gov
Favorable Half-Life: The relatively short half-life of 6 hours for Technetium-99m ensures minimal radiation exposure in experimental subjects while providing sufficient time for imaging procedures. openmedscience.com
Accessibility and Cost-Effectiveness (compared to PET): SPECT imaging with 99mTc Exametazime is generally more accessible and less expensive than PET, making it a viable option for many research laboratories. nih.govaimspress.com
Potential for High Spatial Resolution in Preclinical Studies: In small-animal SPECT, it is possible to achieve spatial resolution below 1 mm, which is crucial for detailed preclinical investigations. snmjournals.org
Multimodal Compatibility: It can be effectively integrated into multimodal imaging protocols with MRI, allowing for the simultaneous acquisition of functional and anatomical data, which enhances the comprehensiveness of research findings. researchgate.netnih.govmdpi.com
Limitations:
Equipment Dependence: Its use in research necessitates access to specific equipment, including gamma cameras and radionuclide generators for Tc-99m production, which might limit its availability in certain research facilities. openmedscience.com
Inherent Instability: The primary lipophilic 99mTc-HMPAO complex is inherently unstable and rapidly converts to a secondary, less lipophilic complex. While this conversion is key to its brain retention, it requires careful handling and preparation in research settings to ensure radiochemical purity. ekb.egsnmjournals.org
Radiochemical Purity Challenges: Maintaining high radiochemical purity is crucial, as impurities such as secondary 99mTc-exametazime complex, free pertechnetate (B1241340), and reduced hydrolysed technetium can affect image quality and research outcomes. ekb.egsnmjournals.orgnps.org.au The presence of the meso-isomer, which is not retained in the brain, also needs to be avoided. researchgate.net
Cost of Kits: Commercial kits for 99mTc-HMPAO can be expensive, and the recommended activities may be sufficient for only a limited number of studies per vial, impacting cost-effectiveness in large-scale research projects. ekb.egekb.eg
Preparation Sensitivity: Factors such as vigorous shaking during preparation or using older pertechnetate solutions can negatively impact labeling efficiency and the quality of the radiopharmaceutical. snmjournals.org
Future Directions and Emerging Research Avenues for Technetium 99mtc Exametazime
Novel Research Applications and Experimental Targets
Research into Technetium (99mTc) Exametazime (B24654) is expanding beyond its traditional diagnostic roles to investigate new physiological and pathological processes in preclinical models, and to integrate with advanced biological probes.
Technetium (99mTc) Exametazime continues to be a valuable tool in rodent models for studying cerebral blood flow (CBF), which is crucial for understanding pathophysiological changes in conditions such as stroke and neurodegenerative diseases. Research utilizes SPECT imaging with 99mTc-Exametazime to measure CBF in vivo, with findings correlating strongly with regional brain perfusion. For instance, studies in Wistar rats have shown brain uptake above 1% ID/g, indicating the high isomeric purity and optimized formulations of synthesized d,l-HMPAO. criver.compcbiochemres.com
Emerging research indicates that abnormal dorsolateral prefrontal cortex activity and disrupted fronto-temporal integration, as assessed by 99mTc-HMPAO uptake, may serve as models for behavioral deficits in schizophrenia. Further research is also needed to clarify the link between inflammatory changes and HMPAO uptake, given the multiple mechanisms involved. nih.gov Additionally, 99mTc-HMPAO has been used to study the pharmacokinetics of lung uptake in isolated perfused rat lungs, revealing that tissue glutathione (B108866) (GSH) is a dominant factor in its retention within lung tissue. patsnap.com
The integration of Technetium (99mTc) Exametazime with advanced biological probes is a promising area in preclinical studies. For example, in the context of atherosclerosis research, 99mTc-exametazime has been used to label leukocytes to assess inflammatory foci, demonstrating its potential in visualizing the recruitment of labeled monocytes into atherosclerotic lesions in apolipoprotein E-deficient mice. mdpi.com
Furthermore, preclinical studies have explored the use of 99mTc-labeled T cells to study physiological lymphocyte traffic in rats, demonstrating that scintigraphy can effectively track lymphocytes in vivo, with results comparable to other experimental methods. This suggests its utility in monitoring therapeutic treatments by understanding lymphocyte distribution. nih.gov Nanoparticles (NPs) are also being explored as scaffolds to construct new molecular structures that can target or deliver drugs, and act as image contrast agents to identify disease conditions, with 99mTc-exametazime being a component in some of these advanced systems. mdx.ac.uk
Theoretical and Conceptual Advancements in Radiopharmaceutical Design for Research
Theoretical and conceptual advancements in radiopharmaceutical design are crucial for the future of Technetium (99mTc) Exametazime and other 99mTc-labeled compounds. Recent efforts have focused on designing 99mTc-labeled compounds for estimating receptor or transporter functions. nih.gov The development of bifunctional chelating agents that yield 99mTc-labeled proteins and peptides with high in vivo stability and radiochemical yields is a key area of progress. nih.gov More recently, organometallic technetium and rhenium compounds have emerged as another class of 99mTc radiopharmaceutical design, offering new possibilities for targeted imaging and therapy. nih.govdntb.gov.ua The continuous search for new and more efficacious 99mTc radiopharmaceuticals has been ongoing for nearly half a century, driven by innovations in technetium chemistry. iaea.orgnih.gov
The design of molecular imaging platforms based on apoptosis, angiogenesis, and phospholipid ether (PLE) tumor targeting is also being explored, which could utilize both SPECT and PET imaging. These efforts aim to develop new oncology products for diagnosing and monitoring cellular response to therapy, potentially increasing the versatility of agents like 99mTc-Exametazime or inspiring new designs. auntminnie.com
Q & A
Basic Research Questions
Q. How to design experiments evaluating Ceretec’s efficacy in SPECT imaging for epilepsy localization?
- Methodological Answer :
- Step 1 : Define inclusion criteria (e.g., drug-resistant epilepsy patients with inconclusive MRI/EEG findings) and controls (e.g., healthy cohorts or alternative radiopharmaceuticals like Neurolite) .
- Step 2 : Standardize SPECT acquisition protocols (e.g., injection timing relative to seizure onset, dose calibration at 740 MBq for Tc99mHMPAO) .
- Step 3 : Use blinded analysis to compare this compound’s ictal/interictal subtraction images with surgical outcomes or intracranial EEG data for validation .
- Step 4 : Quantify metrics: sensitivity/specificity of seizure localization, signal-to-noise ratios, and inter-rater reliability .
Q. What are key methodological considerations for ensuring reproducibility in this compound-based cerebral blood flow (CBF) studies?
- Methodological Answer :
- Consideration 1 : Document radiopharmaceutical preparation (e.g., this compound’s instability requires strict adherence to reconstitution protocols and immediate use post-labeling) .
- Consideration 2 : Control for physiological variables (e.g., patient hydration, ambient light exposure during Tc-99m binding) to minimize variability .
- Consideration 3 : Share raw SPECT datasets and processing pipelines (e.g., attenuation correction methods) via repositories to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s diagnostic accuracy across heterogeneous epilepsy cohorts?
- Methodological Answer :
- Approach 1 : Conduct meta-analyses of SPECT studies, stratifying by variables like age (pediatric vs. adult), seizure type (focal vs. generalized), and co-administered therapies .
- Approach 2 : Use multivariate regression to isolate confounding factors (e.g., this compound’s shorter half-life vs. Neurolite’s stability impacting image clarity in prolonged seizures) .
- Approach 3 : Apply machine learning to SPECT datasets to identify subgroups where this compound outperforms alternatives .
Q. What experimental frameworks validate this compound as a biomarker for Alzheimer’s disease (AD) progression?
- Methodological Answer :
- Framework 1 : Longitudinal SPECT studies correlating this compound-derived CBF patterns with neuropsychological decline (e.g., MMSE/CAMCOG scores) .
- Framework 2 : Cross-validate this compound SPECT with amyloid-PET/MRI volumetry to assess its role in early AD detection .
- Framework 3 : Use pharmacokinetic modeling to quantify this compound’s blood-brain barrier permeability in preclinical AD models .
Q. How to optimize this compound protocols for dual-time-point SPECT imaging in neuroinflammation studies?
- Methodological Answer :
- Optimization Strategy :
- Phase 1 : Pilot studies to determine optimal post-injection intervals (e.g., 30 min vs. 60 min) for capturing dynamic Tc-99m uptake in inflammatory lesions .
- Phase 2 : Compare this compound’s retention kinetics with radiolabeled ligands targeting specific immune markers (e.g., TSPO) .
- Phase 3 : Validate findings via histopathology or autoradiography in animal models .
Methodological Best Practices
-
Data Contradiction Analysis :
-
Ethical & Reproducibility Standards :
- Pre-register SPECT study protocols on platforms like ClinicalTrials.gov to mitigate bias .
- Adhere to Beilstein Journal’s experimental reporting standards for radiopharmaceutical characterization (e.g., purity, stability assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
